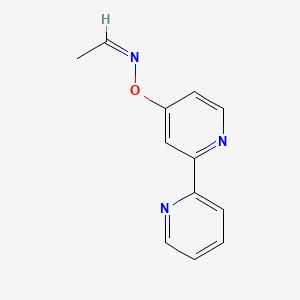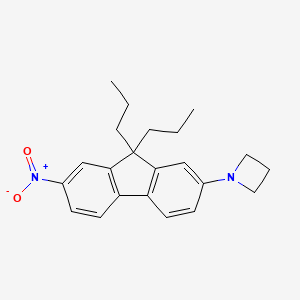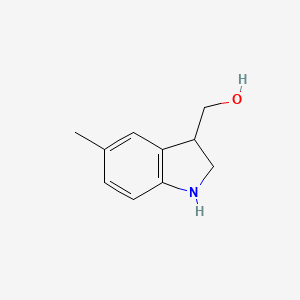
(5-Methylindolin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methylindolin-3-yl)methanol is a chemical compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and pharmaceuticals. The compound this compound features a methyl group at the 5-position of the indole ring and a methanol group at the 3-position, making it a unique structure with potential for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylindolin-3-yl)methanol typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include a methyl-substituted phenylhydrazine and an appropriate aldehyde or ketone.
Reduction: The resulting indole derivative can be reduced to introduce the methanol group at the 3-position. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by reduction processes. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: (5-Methylindolin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of different alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position, using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Halogens (Cl2, Br2), nitro groups (HNO3), or other electrophiles.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Various alcohols, amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
科学的研究の応用
(5-Methylindolin-3-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (5-Methylindolin-3-yl)methanol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects. The exact mechanism depends on the specific biological context and the structure of the compound.
類似化合物との比較
Indole-3-methanol: Lacks the methyl group at the 5-position, resulting in different chemical and biological properties.
5-Methylindole: Lacks the methanol group at the 3-position, affecting its reactivity and applications.
3-Methylindole: Has a methyl group at the 3-position instead of a methanol group, leading to different chemical behavior.
Uniqueness: (5-Methylindolin-3-yl)methanol is unique due to the presence of both the methyl group at the 5-position and the methanol group at the 3-position
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
(5-methyl-2,3-dihydro-1H-indol-3-yl)methanol |
InChI |
InChI=1S/C10H13NO/c1-7-2-3-10-9(4-7)8(6-12)5-11-10/h2-4,8,11-12H,5-6H2,1H3 |
InChIキー |
LDYPGHOMLRYNPY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NCC2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


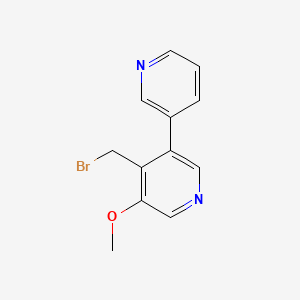

![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B13138612.png)
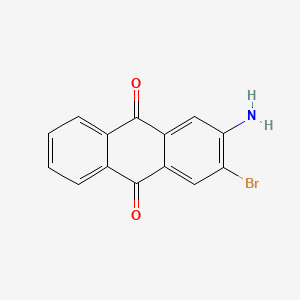
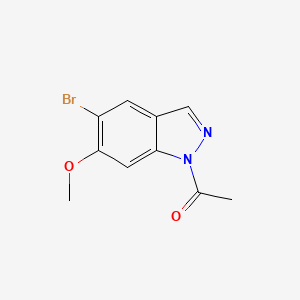
![2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B13138626.png)
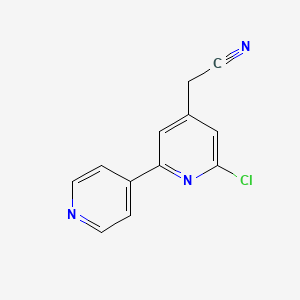

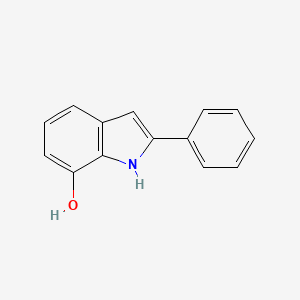
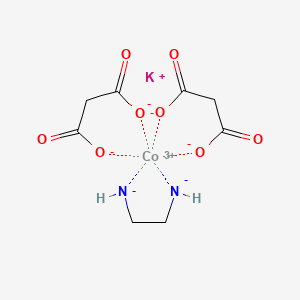
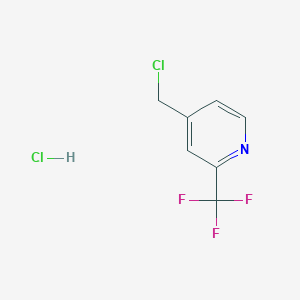
![2-(1-Methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)acetic acid](/img/structure/B13138657.png)
